molecular formula C6H6Cl2N2O2S2 B2691990 N'-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide CAS No. 1189379-33-6

N'-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide

Cat. No.: B2691990
CAS No.: 1189379-33-6
M. Wt: 273.2 g/mol
InChI Key: SVTDXNZWNASMLH-UHFFFAOYSA-N
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Description

N’-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide is a synthetic organic compound characterized by the presence of a thiophene ring substituted with chlorine atoms and a sulfonylethanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide typically involves the reaction of 2,5-dichlorothiophene with sulfonylethanimidamide under controlled conditions. The process may include steps such as halogenation, sulfonation, and amidation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Molecular docking studies have shown strong binding affinities to certain proteins, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and sulfonyl-containing molecules, such as:

Uniqueness

N’-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide is unique due to its specific substitution pattern and combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1189379-33-6

Molecular Formula

C6H6Cl2N2O2S2

Molecular Weight

273.2 g/mol

IUPAC Name

N'-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide

InChI

InChI=1S/C6H6Cl2N2O2S2/c1-3(9)10-14(11,12)4-2-5(7)13-6(4)8/h2H,1H3,(H2,9,10)

InChI Key

SVTDXNZWNASMLH-UHFFFAOYSA-N

SMILES

CC(=NS(=O)(=O)C1=C(SC(=C1)Cl)Cl)N

Canonical SMILES

CC(=NS(=O)(=O)C1=C(SC(=C1)Cl)Cl)N

solubility

not available

Origin of Product

United States

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